molecular formula C9H14N2O2 B12813026 Spiro[3.3]heptane-2,6-dicarboxamide CAS No. 707-45-9

Spiro[3.3]heptane-2,6-dicarboxamide

Cat. No.: B12813026
CAS No.: 707-45-9
M. Wt: 182.22 g/mol
InChI Key: ACKODFNIGGGCBA-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2,6-dicarboxamide is a conformationally rigid bicyclic compound featuring two carboxamide groups at the 2- and 6-positions of the spiro framework. Its synthesis involves reacting Fecht acid (spiro[3.3]heptane-2,6-dicarboxylic acid) with thionyl chloride to form the corresponding dichloride, followed by ammonolysis to yield the dicarboxamide derivative . The compound is characterized by NMR, IR, and MS data, confirming its structural integrity . The spiro architecture imparts high rigidity, making it a valuable scaffold in materials science, particularly for applications requiring precise molecular geometries, such as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) .

Properties

CAS No.

707-45-9

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

spiro[3.3]heptane-2,6-dicarboxamide

InChI

InChI=1S/C9H14N2O2/c10-7(12)5-1-9(2-5)3-6(4-9)8(11)13/h5-6H,1-4H2,(H2,10,12)(H2,11,13)

InChI Key

ACKODFNIGGGCBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.3]heptane-2,6-dicarboxamide typically involves the reaction of Spiro[3.3]heptane-2,6-dicarboxylic acid with amine derivatives. One common method is the condensation reaction between the dicarboxylic acid and an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Spiro[3.3]heptane-2,6-dicarboxamide is used as a building block for the synthesis of complex molecules and polymers. Its rigid spirocyclic structure imparts unique properties to the resulting materials, such as enhanced thermal stability and mechanical strength .

Biology and Medicine

In medicinal chemistry, this compound derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. The compound’s structural rigidity and ability to form hydrogen bonds make it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its incorporation into polymer backbones can improve the material’s durability and resistance to degradation .

Mechanism of Action

The mechanism of action of Spiro[3.3]heptane-2,6-dicarboxamide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. Additionally, the spirocyclic structure can enhance binding affinity and selectivity by providing a rigid framework that fits well into the target’s binding pocket .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro[3.3]heptane Derivatives: Functional Group Modifications

Spiro[3.3]heptane-2,6-dicarboxamide (6a) can be compared to its derivatives synthesized in the same study:

  • Spiro[3.3]heptane-2,6-dicarbonitrile (7a) : Replacing carboxamide with nitrile groups reduces polarity, enhancing solubility in organic solvents. This derivative is synthesized via dehydration of 6a using phosphorus oxychloride, yielding a brown oil .
  • Its synthesis involves reductive alkylation of 7a with sodium and methyl iodide .
Property 6a (Dicarboxamide) 7a (Dicarbonitrile) 8a (Diyldimethylammonium)
Functional Groups -CONH₂ -CN -N⁺(CH₃)₂Cl⁻
Polarity High Moderate Ionic
Synthesis Steps 2 2 3
Applications HTMs, rigid scaffolds Organic synthesis Ionic materials

SDF-OMeTAD vs. Spiro-OMeTAD: Cost and Performance in Solar Cells

Spiro[3.3]heptane-2,6-dispirofluorene-based SDF-OMeTAD is a low-cost HTM compared to the benchmark spiro-OMeTAD. Key differences include:

  • Synthesis : SDF-OMeTAD requires 2 steps from commercial precursors, whereas spiro-OMeTAD needs 5 steps , including costly palladium-catalyzed couplings .
  • Cost : SDF-OMeTAD costs $18/g , \sim80% cheaper than spiro-OMeTAD ($92–108/g ) .
  • Performance : SDF-OMeTAD achieves a power conversion efficiency (PCE) of 13.01% in PSCs, comparable to spiro-OMeTAD (~15–20%) .
  • Thermal Stability : Both exhibit similar thermal decomposition temperatures (~400°C) .
Property SDF-OMeTAD Spiro-OMeTAD
Synthesis Cost ($/g) 18 92–108
PCE (%) 13.01 15–20
Band Gap (eV) 2.99 ~3.0
HOMO/LUMO (eV) -4.17/-0.58 -5.1/-2.3
Key Advantage Low cost, simple synthesis Higher PCE

Fecht Acid and Methylated Analogs: Stability Considerations

Fecht acid (spiro[3.3]heptane-2,6-dicarboxylic acid) is structurally similar but less stable under basic conditions due to α-proton acidity. Its methylated analog, 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid (5) , addresses this instability by blocking α-positions, enhancing utility in synthetic applications .

Property Fecht Acid Methylated Analog (5)
Stability Low (base-sensitive) High
Functional Groups -COOH -COOH, -CH₃
Applications Intermediate Stable building block

Pyridine-2,6-dicarboxamide Derivatives: Coordination Chemistry

Pyridine-2,6-dicarboxamide derivatives share functional groups with this compound but lack the spiro scaffold. They excel in coordination chemistry, stabilizing metal complexes for catalysis and sensing . In contrast, the spiro compound’s rigidity favors applications in optoelectronics.

Property This compound Pyridine-2,6-dicarboxamide
Core Structure Spirocyclic Planar heterocyclic
Key Applications HTMs, rigid scaffolds Catalysis, metal chelation
Conformational Rigidity High Moderate

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: Ester vs. Amide

Replacing carboxamide with ester groups in dimethyl spiro[3.3]heptane-2,6-dicarboxylate reduces polarity, improving solubility in non-polar solvents. This derivative serves as a precursor in organic synthesis .

Property This compound Dimethyl Dicarboxylate
Functional Groups -CONH₂ -COOCH₃
Polarity High Low
Applications HTMs, materials science Synthetic intermediate

Biological Activity

Spiro[3.3]heptane-2,6-dicarboxamide is a compound characterized by its unique spirocyclic structure, which includes two carboxamide functional groups attached to a spiro[3.3]heptane framework. This structural configuration imparts distinctive properties that influence its biological activity and potential applications in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C₉H₁₄N₂O₄
  • Structure : The compound features a rigid spirocyclic backbone that enhances its stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amide groups can form hydrogen bonds with active site residues, leading to:

  • Inhibition of Enzyme Activity : By binding to enzymes, the compound can modulate their function, potentially inhibiting metabolic pathways.
  • Receptor Modulation : Its structure allows it to fit into receptor binding sites, influencing cellular signaling pathways.

Biochemical Pathways

Research indicates that this compound affects several biochemical pathways:

  • Cell Signaling : The compound has been shown to modulate cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.
  • Polymer Synthesis : It plays a significant role in the synthesis of optically active polymers, which can possess unique properties beneficial for various applications in materials science and biochemistry.

Research Findings

Numerous studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives of this compound exhibit significant enzyme inhibition properties, making them potential candidates for drug development targeting specific metabolic pathways .
  • Optical Activity :
    • The optical purity of derivatives synthesized from spiro[3.3]heptane-2,6-dicarboxylic acid has been characterized using chiral HPLC techniques, indicating their potential for applications in asymmetric synthesis .
  • Case Study on Drug Development :
    • Research has shown that incorporating the spiro[3.3]heptane core into existing drug frameworks can enhance bioactivity while maintaining physicochemical properties . For instance, replacing phenyl rings in certain anticancer drugs with the spirocyclic structure has yielded compounds with improved stability and activity.

Applications

The unique properties of this compound enable its use in various applications:

  • Medicinal Chemistry : Its derivatives are explored for potential therapeutic uses due to their ability to inhibit specific enzymes and modulate receptor functions.
  • Material Science : The compound serves as a building block for high-performance polymers that exhibit enhanced thermal stability and mechanical strength.

Comparative Analysis

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
Spiro[3.3]heptane-2,6-dicarboxylic acidContains carboxylic acid groups instead of amidesUsed mainly for polymer synthesis and as a chiral agent
Glutamic AcidAmino acid with a similar backbone but different functional groupsInvolved directly in metabolic pathways
Cyclohexane-1,4-dicarboxylic acidSimilar dicarboxylic structure but lacks spirocyclic featuresMore flexible structure; used in different chemical contexts

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